molecular formula C5H6N2<br>C5H6N2<br>NH2C5H4N B7761127 2-Aminopyridine CAS No. 24843-39-8

2-Aminopyridine

Cat. No.: B7761127
CAS No.: 24843-39-8
M. Wt: 94.11 g/mol
InChI Key: ICSNLGPSRYBMBD-UHFFFAOYSA-N
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Description

2-Aminopyridine is an organic compound with the formula H₂NC₅H₄N. It is one of three isomeric aminopyridines and appears as a colorless solid. This compound is widely used in the production of various pharmaceuticals, including piroxicam, sulfapyridine, tenoxicam, and tripelennamine . Its simple structure and functional versatility make it a valuable component in chemical synthesis and drug development.

Mechanism of Action

Target of Action

2-Aminopyridine, also known as Dalfampridine, is primarily targeted towards potassium channels in the central nervous system . These channels are exposed in patients with multiple sclerosis (MS), a condition that leads to the progressive demyelination of axons .

Mode of Action

This compound acts as a potassium channel blocker . In MS, the demyelination of axons exposes potassium channels, leading to a leak of potassium ions. This results in the repolarization of cells and a decrease in neuronal excitability . By blocking these channels, this compound prevents potassium leakage, thereby enhancing neuronal conduction and improving motor function .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the potassium ion channels in the central nervous system . By blocking these channels, the drug prevents the outflow of potassium ions, which in turn prolongs the duration of action potentials . This enhances the conduction of nerve impulses, particularly in demyelinated axons .

Pharmacokinetics

It is known that the compound is readily absorbed through the skin and the gastrointestinal tract . It is widely distributed in the body, including the brain . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of this compound’s action is the improvement of motor function in patients with MS . By blocking potassium channels and enhancing neuronal conduction, the drug helps to improve walking speed in these patients .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the drug’s production and use as an intermediate for antihistamines and other pharmaceuticals may result in its release to the environment through various waste streams . .

Biochemical Analysis

Biochemical Properties

2-Aminopyridine is a simple, low molecular weight and perfectly functionalized moiety known for the synthesis of diverse biological molecules . It serves as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes . It is used as a pharmacophore against various biological targets . The exact weight of synthesized compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programs .

Molecular Mechanism

The molecular mechanism of this compound is primarily based on its role in the synthesis of diverse biological molecules . It interacts with various biomolecules during this process .

Temporal Effects in Laboratory Settings

It has been observed that this compound exhibits significant effects in the synthesis of diverse biological molecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Some aminopyridines were identified with comparable or enhanced therapeutic efficacies compared with 3,4-DAP, including aminopyridines that selectively improved tidal volume versus respiratory rate and vice versa .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to its role in the synthesis of diverse biological molecules . It interacts with various enzymes or cofactors during this process .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its role in the synthesis of diverse biological molecules . It interacts with various transporters or binding proteins during this process .

Subcellular Localization

The subcellular localization of this compound is primarily related to its role in the synthesis of diverse biological molecules . It may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminopyridine is commonly synthesized through the Chichibabin amination reaction, which involves the reaction of pyridine with sodium amide. This method yields this compound after the hydrolysis of the intermediate salt . Another method involves the formylation or acylation of this compound followed by methylation of the amide nitrogen .

Industrial Production Methods: In industrial settings, this compound is produced using the Chichibabin reaction due to its high yield and efficiency. The reaction conditions typically involve the use of pyridine and sodium amide under controlled temperatures and pressures to ensure optimal production rates .

Chemical Reactions Analysis

Types of Reactions: 2-Aminopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyridine N-oxide, substituted pyridines, and various aminopyridine derivatives .

Comparison with Similar Compounds

  • 3-Aminopyridine
  • 4-Aminopyridine
  • 2-Hydroxypyridine

Comparison: 2-Aminopyridine is unique due to its specific position of the amino group on the pyridine ring, which influences its reactivity and interaction with biological targets. Compared to 3-Aminopyridine and 4-Aminopyridine, this compound exhibits different pharmacological properties and is more commonly used in drug synthesis . 2-Hydroxypyridine, on the other hand, has a hydroxyl group instead of an amino group, leading to different chemical behavior and applications .

Properties

IUPAC Name

pyridin-2-amine
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InChI

InChI=1S/C5H6N2/c6-5-3-1-2-4-7-5/h1-4H,(H2,6,7)
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InChI Key

ICSNLGPSRYBMBD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=NC(=C1)N
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Molecular Formula

C5H6N2, Array
Record name 2-AMINOPYRIDINE
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Related CAS

83784-84-3, Array
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DSSTOX Substance ID

DTXSID0024505
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Molecular Weight

94.11 g/mol
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Physical Description

2-aminopyridine appears as white powder or crystals or light brown solid. (NTP, 1992), Aminopyridine is a white or clear colored crystalline solid. It is soluble in water and alcohol. It is toxic by ingestion and by inhalation of the dust. It is used to make pharmaceuticals and dyes., White powder, leaflets, or crystals with a characteristic odor; [NIOSH], COLOURLESS OR WHITE POWDER OR CRYSTALS WITH CHARACTERISTIC ODOUR., White powder, leaflets, or crystals with a characteristic odor.
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Boiling Point

399 to 410 °F at 760 mmHg (NTP, 1992), 210.6 °C, Boiling point: 104-106 °C @ 20 mm Hg, 211 °C, 411 °F
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Flash Point

198 °F (NTP, 1992), 198 ° F, 68 °C, 154 °F (closed cup), 68 °C c.c., 198 °F, 154 °F
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Solubility

10 to 50 mg/mL at 66 °F (NTP, 1992), Soluble in alcohol, benzene, ether, and hot petrol ether, >100 g/100 g water @ 20 °C, Soluble in ethanol, ethyl ether, and acetone, Water solubility: >100g/100mL at 20 °C, Solubility in water: very good, >100%
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Density

1.065 @ 20 °C/4 °C
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Vapor Density

3.25 (Air= 1), Relative vapor density (air = 1): 3.2
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Vapor Pressure

0.8 mmHg at 77 °F (NIOSH, 2023), 0.09 [mmHg], Vapor pressure, kPa at 25 °C: 0.8, 0.8 mmHg at 77 °F, (77 °F): 0.8 mmHg
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Mechanism of Action

AMINOPYRIDINES @ CONCN ABOVE 1X10-5 MOLAR CAUSED CONTRACTIONS OF GUINEA PIG ILEUM. AMINOPYRIDINES MAY ACT ON CHOLINERGIC NERVES IN ILEUM, CAUSING INCR RELEASE OF ACETYLCHOLINE BY FACILITATING CALCIUM MOVEMENT, NOT BLOCKING POTASSIUM CONDUCTANCE., THE EFFECTS OF 2-, 3-, AND 4-AMINOPYRIDINES WERE INVESTIGATED ON THE ISOLATED CHICK NERVE-MUSCLE PREPARATION AND ON NERVE-FREE CELL CULTURES OF EMBRYONIC CHICK SKELETAL MUSCLE. ALL 3 COMPOUNDS REVERSED TUBOCURARINE BLOCKADE & AUGMENTED TWITCH HEIGHT IN INDIRECTLY STIMULATED ISOLATED NERVE-MUSCLE PREPN. THE AMINOPYRIDINES MAY FACILITATE NEUROMUSCULAR TRANSMISSION BY INCR ACETYLCHOLINE RELEASE IN RESPONSE TO NERVE STIMULATION., 2-AMINOPYRIDINE BLOCKED POTASSIUM CHANNELS OF SQUID AXON MEMBRANES IN MANNER DEPENDENT ON MEMBRANE POTENTIAL & DURATION & FREQUENCY OF VOLTAGE CLAMP PULSES. BINDING IS TO CLOSED K CHANNELS, RELEASED FROM OPEN CHANNELS IN VOLTAGE-DEPENDENT MANNER.
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Color/Form

White leaflets or large colorless crystals, WHITE POWDER OR CRYSTALS, White powder, leaflets, or crystals., Leaflets, or large crystals

CAS No.

504-29-0, 26445-05-6, 24843-39-8
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Melting Point

138 to 140 °F (NTP, 1992), 58.1 °C, 58 °C, 137 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Aminopyridine
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2-Aminopyridine
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2-Aminopyridine
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